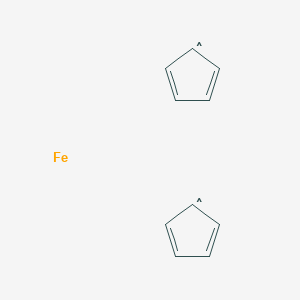
PLUTOcen G;Iron, bis(eta5-2,4-cyclopentadien-1-yl)-; NSC 2033; NSC 209798
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique electronic properties, which have made it a subject of extensive research since its discovery in the 1950s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrocene can be synthesized through several methods:
From Grignard Reagents: When a Grignard reagent, such as cyclopentadienyl magnesium bromide, reacts with iron(III) chloride, ferrocene is formed.
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron(II) chloride to produce ferrocene.
Industrial Production Methods: The industrial synthesis of ferrocene typically involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base, such as potassium hydroxide, under an inert atmosphere .
Types of Reactions:
Oxidation: Ferrocene can be oxidized to form the ferrocenium cation (Fe(C₅H₅)₂⁺).
Electrophilic Substitution: Ferrocene undergoes electrophilic aromatic substitution reactions more readily than benzene. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like ferric chloride can oxidize ferrocene to ferrocenium.
Substitution: Acetylation can be carried out using acetic anhydride and a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Applications De Recherche Scientifique
Ferrocene and its derivatives have a wide range of applications:
Mécanisme D'action
The mechanism by which ferrocene exerts its effects, particularly in medicinal applications, often involves the production of reactive oxygen species (ROS) through Fenton catalysis. This process generates hydroxyl radicals that can induce oxidative damage to cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
- Nickelocene (Ni(C₅H₅)₂)
- Cobaltocene (Co(C₅H₅)₂)
- Ruthenocene (Ru(C₅H₅)₂)
- Chromocene (Cr(C₅H₅)₂)
Compared to these compounds, ferrocene is unique due to its exceptional stability and ease of synthesis .
Ferrocene’s discovery and subsequent research have significantly advanced the field of organometallic chemistry, making it a cornerstone compound in both academic and industrial settings.
Propriétés
Formule moléculaire |
C10H10Fe |
|---|---|
Poids moléculaire |
186.03 g/mol |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |
Clé InChI |
DFRHTHSZMBROSH-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


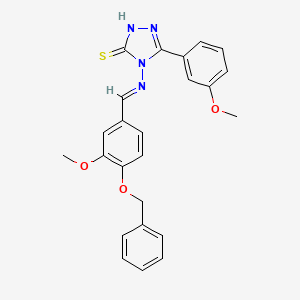
![9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B15086734.png)
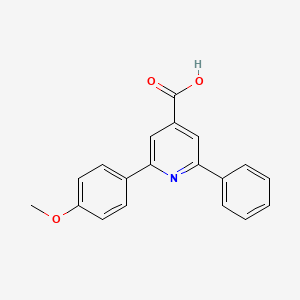
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086745.png)
![4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086749.png)
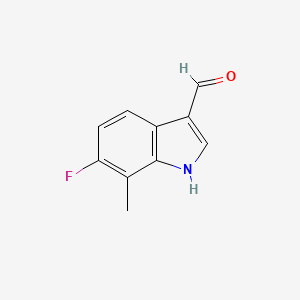
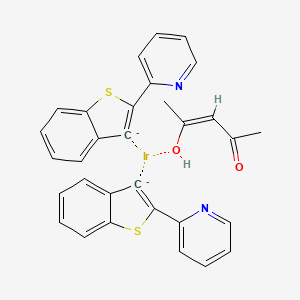

![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
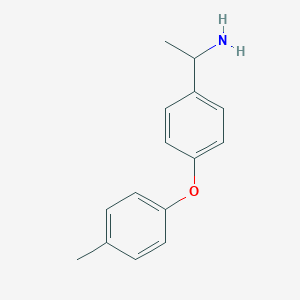
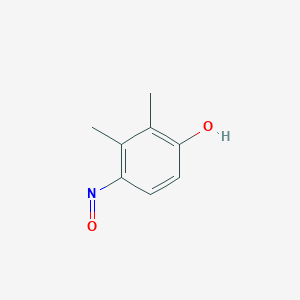
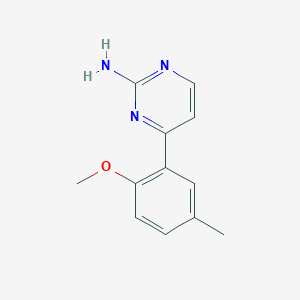
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
